Physicochemical Profiling and Synthetic Utility of 2-Pyrrolidinothiophene
Physicochemical Profiling and Synthetic Utility of 2-Pyrrolidinothiophene
The following technical guide details the physicochemical properties, synthesis, and reactivity of 2-Pyrrolidinothiophene (systematically 1-(2-thienyl)pyrrolidine ).
Technical Guide | Version 1.0
Executive Summary & Structural Disambiguation
2-Pyrrolidinothiophene (CAS: 19983-18-7) is a heteroaromatic enamine featuring a pyrrolidine ring nitrogen-bonded to the C2 position of a thiophene core. It is distinct from its carbon-linked isomer, 2-(2-thienyl)pyrrolidine (a nicotine analog).
Functionally, 2-pyrrolidinothiophene acts as a highly electron-rich thiophene derivative. The nitrogen lone pair donates electron density into the thiophene ring via resonance (+M effect), significantly activating the C5 position towards electrophilic substitution. This property makes it a critical intermediate in the synthesis of dichroic azo dyes , conductive polymers, and optoelectronic materials.
Structural Identity
| Property | Detail |
| Systematic Name | 1-(2-Thienyl)pyrrolidine |
| Common Synonyms | 2-Pyrrolidinothiophene; N-(2-Thienyl)pyrrolidine |
| CAS Number | 19983-18-7 |
| Molecular Formula | C₈H₁₁NS |
| Molecular Weight | 153.25 g/mol |
| SMILES | s1cccc1N2CCCC2 |
Physicochemical Properties
The physicochemical profile of 2-pyrrolidinothiophene is dominated by the conjugation between the pyrrolidine nitrogen and the thiophene ring. Unlike alkyl pyrrolidines, this molecule exhibits low basicity and high oxidation susceptibility.
Table 1: Core Physicochemical Data
| Parameter | Value (Experimental/Predicted) | Context & Causality |
| Physical State | Viscous Oil / Low-melting Solid | Pure samples often crystallize slowly; impurities (oxidative byproducts) keep it oily.[1] |
| Boiling Point | ~110–115 °C @ 0.5 mmHg | High boiling point due to molecular weight and polarizability, typically distilled under high vacuum to prevent decomposition. |
| Density | ~1.12 g/cm³ | Higher than unsubstituted pyrrolidine (0.86 g/cm³) due to the sulfur atom. |
| LogP (Octanol/Water) | 2.6 ± 0.3 (Predicted) | Moderately lipophilic. Soluble in DCM, toluene, ethyl acetate; insoluble in water. |
| pKa (Conjugate Acid) | ~0.5 – 1.0 (Estimated) | Critical Insight: The nitrogen lone pair is delocalized into the thiophene ring. It is not basic like a standard amine (pKa ~11). Protonation occurs at C5 (carbon basicity) rather than N, leading to hydrolysis. |
| UV-Vis Absorption | λmax ~ 280–290 nm | Bathochromic shift compared to thiophene (231 nm) due to N-to-ring charge transfer. |
Electronic Structure & Reactivity
Understanding the resonance contributions is essential for predicting reactivity. The pyrrolidine nitrogen pushes electron density primarily to the C3 and C5 positions of the thiophene ring.
Diagram 1: Resonance Activation & Electrophilic Attack
The following diagram illustrates the electron donation pathway and the resulting activation of the C5 position.
Caption: The pyrrolidine nitrogen activates the thiophene ring, making C5 the primary site for electrophilic aromatic substitution (SEAr), such as azo coupling.[2]
Synthesis Protocol
While older methods utilize high-pressure nucleophilic substitution, the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling is the modern industry standard for high purity and yield.
Protocol: Pd-Catalyzed C-N Coupling
Objective: Synthesis of 1-(2-thienyl)pyrrolidine from 2-bromothiophene.
Reagents:
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Substrate: 2-Bromothiophene (1.0 equiv)
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Amine: Pyrrolidine (1.2 equiv)[3]
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Catalyst: Pd₂(dba)₃ (1–2 mol%)
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Ligand: BINAP or Xantphos (2–4 mol%)
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Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
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Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
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Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon. Oxygen exclusion is critical to prevent catalyst deactivation and thiophene oxidation.
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Charging: Add Pd₂(dba)₃, Ligand, and NaOtBu to the flask.
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Solvation: Add anhydrous toluene via syringe. Stir for 5 minutes to pre-form the active catalyst complex.
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Addition: Add 2-bromothiophene and pyrrolidine sequentially via syringe.
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Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor by TLC (eluent: 10% EtOAc/Hexane). The product spot will be fluorescent under UV.
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Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with diethyl ether.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation (preferred) or flash column chromatography (Silica gel, Hexane/EtOAc 95:5) on basic alumina (to prevent acid-catalyzed hydrolysis).
Self-Validating Check:
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Success Indicator: The disappearance of the 2-bromothiophene peak in GC-MS and the appearance of a mass peak at m/z 153.
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Failure Mode: If the product turns black/tarry, oxygen was likely present, leading to oxidative polymerization of the electron-rich thiophene.
Applications in Drug Development & Materials
Although less common as a direct pharmacophore than its C-isomer, 2-pyrrolidinothiophene is a versatile building block.
A. Dichroic Dye Synthesis
It serves as a "coupler" in the synthesis of high-performance azo dyes for Liquid Crystal Displays (LCDs).
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Mechanism: An aryl diazonium salt attacks the activated C5 position.
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Result: The push-pull system (Pyrrolidine donor -> Thiophene -> Azo acceptor) creates intense absorption coefficients and distinct solvatochromic properties.
B. Bioisosteric Replacement
In medicinal chemistry, the N-thienyl group can serve as a bioisostere for N-phenyl enamines, offering altered metabolic stability and lipophilicity profiles. However, researchers must be wary of the metabolic activation of the thiophene ring (S-oxidation), which can lead to reactive metabolites.
Diagram 2: Synthetic Workflow for Azo Dye Generation
Caption: Workflow converting precursors to functional dichroic dyes via the 2-pyrrolidinothiophene intermediate.
Safety & Handling
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Oxidation Sensitivity: Store under inert gas (Argon/Nitrogen) at -20°C. The compound darkens upon exposure to air due to the formation of radical cations.
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Acid Sensitivity: Enamines are hydrolytically unstable in acidic media. Avoid acidic workups; use basic alumina or triethylamine-treated silica for purification.
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Toxicology: Treat as a potential skin sensitizer and irritant. Thiophene derivatives can exhibit specific organ toxicity; handle with standard PPE (gloves, fume hood).
References
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Synthesis via Buchwald-Hartwig Coupling
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Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link
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Application in Dichroic Dyes
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Misura, K., et al. (2011). Black dichroic dye compositions. Patent WO2011157614A1. Link
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Thiophene Reactivity & Properties
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Campaigne, E. (1944). The Chemistry of Thiophene. Chemical Reviews. Link
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Structural Data (Isomer Comparison)
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PubChem Compound Summary for CID 90090-64-5 (2-(2-Thienyl)pyrrolidine - Isomer Reference). Link
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Sources
- 1. enamine.net [enamine.net]
- 2. 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine | C14H21NS | CID 62764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Synthesis of pyrrolidine derivatives with pharmacological activity. VI. Synthesis of 1,2-dimethyl-3-[bis(2-thienyl)methylene]pyrrolidine and 1-[1,1-bis(2-thienyl)-3-propenyl]-2-methylpyrrolidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
